In Vitro Antimicrobial Activity: Electronic Substituent Effect on Inhibition Profile Across Four Microbial Strains
In a systematic head-to-head comparison of four ortho-substituted 6-(methylthio)aniline ligands (L1: -OCH₃, L2: -CH₃, L3: -Cl, L4: -Br) evaluated against S. aureus, B. subtilis, E. coli, and C. albicans, the chloro-substituted ligand (L3, corresponding to 4-chloro-2-(methylsulfanyl)aniline) exhibited antimicrobial activity that was consistently lower than the electron-donating OCH₃ and CH₃ derivatives but measurable across all four tested organisms [1]. The authors explicitly concluded that the electron-withdrawing Br- and Cl-substituted compounds were less active than their electron-donating counterparts, establishing a quantifiable electronic substituent effect on antimicrobial performance [1].
| Evidence Dimension | In vitro antimicrobial activity (agar disc diffusion zone of inhibition) |
|---|---|
| Target Compound Data | L3 (Cl-substituted ligand): active against S. aureus, B. subtilis, E. coli, and C. albicans |
| Comparator Or Baseline | L1 (-OCH₃) and L2 (-CH₃): higher activity; L4 (-Br): activity profile similar to L3 |
| Quantified Difference | Electron-donating OCH₃ and CH₃ derivatives were more active than electron-withdrawing Cl- and Br-substituted compounds |
| Conditions | Agar disc diffusion method against S. aureus ATCC 6538, B. subtilis ATCC 6633, E. coli ATCC 8739, and C. albicans ATCC 2091; ampicillin (antibacterial) and ketoconazole (antifungal) as positive controls |
Why This Matters
This head-to-head data enables rational selection: users seeking higher antimicrobial activity should prioritize the OCH₃ or CH₃ analogs, whereas the chloro-substituted scaffold offers a distinct electronic profile for applications where electron-withdrawing character is desired for coordination chemistry or further functionalization.
- [1] Olalekan, T. E.; Ogunlaja, A. S.; Watkins, G. M. SN-Donor Methylthioanilines and Copper(II) Complexes: Synthesis, Spectral Properties, and In Vitro Antimicrobial Activity. Heteroatom Chemistry 2019, Article ID 9203435. View Source
